![molecular formula C13H14N2OS2 B5747277 1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5747277.png)
1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities. In
科学研究应用
1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has been shown to possess a wide range of biochemical and physiological effects. This compound has been reported to exhibit anticonvulsant, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone in laboratory experiments is its wide range of biological activities. This compound has been shown to possess anticonvulsant, anti-inflammatory, and antimicrobial properties, making it a versatile tool for researchers. Additionally, this compound is relatively easy to synthesize in the laboratory, allowing for large-scale production.
However, there are also some limitations associated with the use of 1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone in laboratory experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical research.
未来方向
There are several future directions for research on 1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone. One potential direction is to further investigate its mechanism of action and molecular targets. This could provide valuable insights into the biological activities of this compound and its potential applications in the treatment of various diseases.
Another future direction is to explore the potential use of 1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone in combination with other drugs. This could lead to the development of novel therapeutics with enhanced efficacy and reduced side effects.
Finally, there is a need for further in vivo studies to evaluate the safety and efficacy of this compound in animal models. This could provide valuable information for the development of new drugs based on this compound.
合成方法
The synthesis method for 1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone involves the reaction of 4-ethylacetophenone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield the final compound. This method has been widely used in the laboratory to produce the compound in high yields and purity.
属性
IUPAC Name |
1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-3-10-4-6-11(7-5-10)12(16)8-17-13-15-14-9(2)18-13/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVCPRLGFMJREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

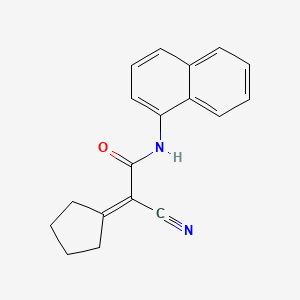

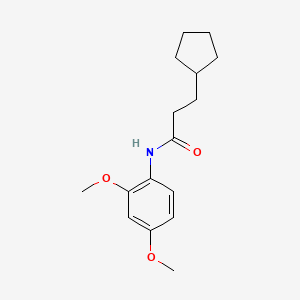
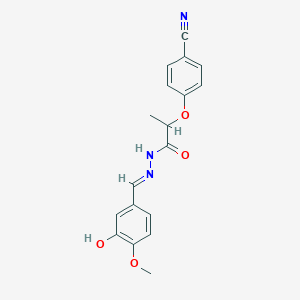
![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)

![5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5747255.png)
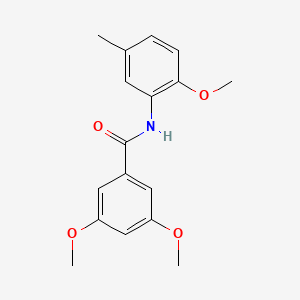
![3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
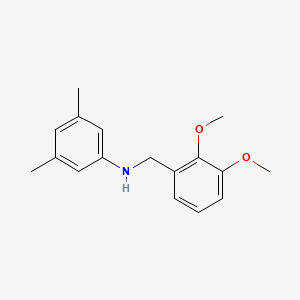
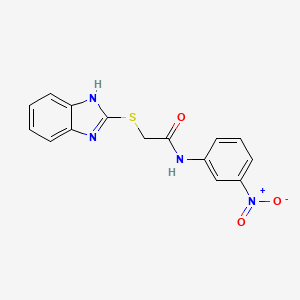
![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)
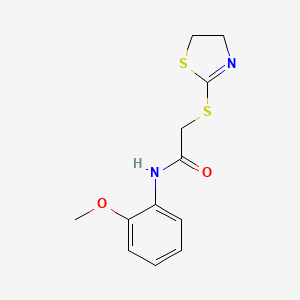
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747304.png)